molecular formula C19H23N5O5 B12920837 2-Phenylpropoxyadenosine

2-Phenylpropoxyadenosine

Cat. No.: B12920837
M. Wt: 401.4 g/mol
InChI Key: UDWLAWJOABGYPL-SCFUHWHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylpropoxyadenosine is a synthetic compound that belongs to the class of adenosine receptor ligands It is known for its ability to interact with adenosine receptors, which play a crucial role in various physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpropoxyadenosine typically involves the reaction of adenosine with 2-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Mechanism of Action

2-Phenylpropoxyadenosine exerts its effects by binding to adenosine receptors, which are G protein-coupled receptors. The binding of this compound to adenosine receptors leads to the activation or inhibition of various intracellular signaling pathways, depending on the receptor subtype (A1, A2A, A2B, A3). This interaction can modulate physiological processes such as neurotransmission, vasodilation, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylpropoxyadenosine is unique due to its specific structural modifications, which confer distinct binding affinities and selectivities for adenosine receptor subtypes. This makes it a valuable tool for studying receptor functions and developing targeted therapies .

Properties

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(3-phenylpropoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C19H23N5O5/c20-16-13-17(24(10-21-13)18-15(27)14(26)12(9-25)29-18)23-19(22-16)28-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10,12,14-15,18,25-27H,4,7-9H2,(H2,20,22,23)/t12-,14-,15-,18-/m1/s1

InChI Key

UDWLAWJOABGYPL-SCFUHWHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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